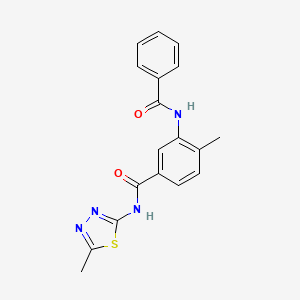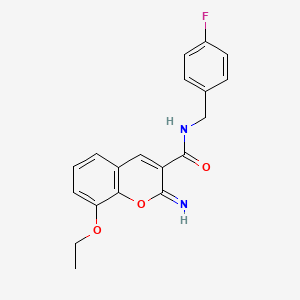![molecular formula C13H18N2O3 B4654451 N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide](/img/structure/B4654451.png)
N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide
Vue d'ensemble
Description
N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide, also known as DMAPA-PH, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA-PH is a hydrazide derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide is not fully understood. However, studies have suggested that it may exert its antitumor activity through the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has also been shown to inhibit the replication of influenza virus by targeting the viral nucleoprotein. The anti-inflammatory properties of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has also been shown to inhibit the expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In addition, it has been reported to inhibit the replication of influenza virus by targeting the viral nucleoprotein. The anti-inflammatory properties of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has several advantages for lab experiments. It exhibits potent antitumor, antiviral, and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
Several future directions can be explored for the development of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide as a therapeutic agent. One potential direction is the development of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide analogs with improved solubility and bioavailability. Another direction is the evaluation of the safety and efficacy of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide in animal models. Additionally, the potential synergistic effects of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide in combination with other anticancer or antiviral agents can be investigated. Finally, the mechanism of action of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide can be further elucidated to better understand its therapeutic potential.
Conclusion:
In conclusion, N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide is a novel compound that exhibits potent antitumor, antiviral, and anti-inflammatory properties. It has been synthesized using a multi-step process and has been extensively studied for its potential therapeutic applications. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, its low solubility in water may limit its bioavailability and efficacy. Several future directions can be explored for the development of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide as a therapeutic agent, including the development of analogs with improved solubility and bioavailability, evaluation of safety and efficacy in animal models, and investigation of its potential synergistic effects with other anticancer or antiviral agents.
Applications De Recherche Scientifique
N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide also exhibits antiviral activity against influenza virus and herpes simplex virus. In addition, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N'-[2-(2,3-dimethylphenoxy)acetyl]propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-12(16)14-15-13(17)8-18-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYNRRHUXIDOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2,3-dimethylphenoxy)acetyl]propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl [5-(3-chloro-4-hydroxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654375.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4654382.png)
![2-(3-furylmethylene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4654399.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4654400.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4654413.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4654430.png)
![5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4654442.png)

![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime](/img/structure/B4654459.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B4654463.png)
![1-butyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4654474.png)